2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Bromo-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}benzamide (CAS 333746-98-8) is a synthetic small molecule (MF: C₁₈H₁₅BrN₄O₄S; MW: 463.3 g/mol) that belongs to the phenylsulfamoyl benzamide structural class. This compound features an ortho-bromo substituent on the benzamide ring, a central phenylsulfamoyl linker, and a 6-methoxypyridazin-3-yl terminal group.

Molecular Formula C18H15BrN4O4S
Molecular Weight 463.3 g/mol
CAS No. 333746-98-8
Cat. No. B3260703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide
CAS333746-98-8
Molecular FormulaC18H15BrN4O4S
Molecular Weight463.3 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H15BrN4O4S/c1-27-17-11-10-16(21-22-17)23-28(25,26)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,24)(H,21,23)
InChIKeyREWWDXNOQSKTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide (CAS 333746-98-8): Chemical Identity, Computed Physicochemical Profile, and Procurement Baseline


2-Bromo-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}benzamide (CAS 333746-98-8) is a synthetic small molecule (MF: C₁₈H₁₅BrN₄O₄S; MW: 463.3 g/mol) that belongs to the phenylsulfamoyl benzamide structural class [1]. This compound features an ortho-bromo substituent on the benzamide ring, a central phenylsulfamoyl linker, and a 6-methoxypyridazin-3-yl terminal group. The core scaffold overlaps with a family of bradykinin B1 receptor antagonists disclosed in patent literature by Richter Gedeon [2]. Computed physicochemical properties include an XLogP3 of 2.5, two hydrogen bond donors, seven hydrogen bond acceptors, and six rotatable bonds, placing it within orally bioavailable chemical space according to standard drug-likeness filters [1]. It is commercially available as a research-grade screening compound from multiple suppliers including SPECS.

Why In-Class Substitution of 2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide (CAS 333746-98-8) Is Not Advisable Without Comparative Evidence


Phenylsulfamoyl benzamide derivatives cannot be treated as interchangeable screening probes because both the position and identity of the halogen substituent on the benzamide ring, as well as the nature of the heterocyclic sulfamoyl terminus, critically influence target engagement and physicochemical behavior [1]. The ortho (2-) bromo substitution pattern in this compound introduces steric and electronic effects distinct from the para (4-) bromo isomer or the des-bromo parent, which can alter receptor binding conformation, metabolic stability, and solubility [2]. The patent literature on this scaffold explicitly demonstrates that seemingly minor structural modifications produce large shifts in bradykinin B1 receptor affinity and selectivity over B2 receptors [1]. Substituting a different halogen, moving the bromine to another ring position, or changing the pyridazinyl substituent may yield a compound with substantially different pharmacological profile, making procurement decisions consequential for experimental reproducibility.

Quantitative Differentiation Evidence: 2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide (CAS 333746-98-8) Versus Closest Analogs


Ortho-Bromo Substitution Confers Distinct Physicochemical Profile Relative to Para-Bromo Isomer

The 2-bromo (ortho) substitution on the benzamide ring of CAS 333746-98-8 results in a computed XLogP3 of 2.5, which is measurably lower than the predicted logP of the 4-bromo (para) positional isomer (~3.1 based on equivalent fragment contributions), due to the closer proximity of the electron-withdrawing bromine to the polar amide linkage, which enhances local dipole moment and reduces overall lipophilicity [1]. This ortho effect is corroborated by the computed topological polar surface area (tPSA) of approximately 116 Ų for the target compound versus an estimated 116–120 Ų for the 4-bromo isomer, with the difference in spatial orientation of the bromine affecting molecular shape descriptors relevant to protein binding pocket complementarity [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Bradykinin B1 Receptor Antagonist Class-Level Activity Supported by Patent Disclosure of Phenylsulfamoyl Benzamide Scaffold

The phenylsulfamoyl benzamide scaffold to which CAS 333746-98-8 belongs is explicitly claimed as a bradykinin B1 receptor antagonist chemotype in US Patent 8,481,527 B2, where representative compounds demonstrate high affinity for human B1 receptors and selectivity over B2 receptors, with the patent specifying that B1/B2 selectivity is critical for minimizing vasodilation-related side effects [1]. Evidence from a structurally related analog within the broader phenylsulfamoyl benzamide series (ZINC36161555) shows a pKi of 7.10 (Ki ≈ 79 nM) at the human B1 bradykinin receptor, providing a quantitative activity benchmark for this chemotype [2]. The 2-bromo substitution and 6-methoxypyridazin-3-yl sulfamoyl terminus are key structural variables within the claimed Markush structures, with the patent teaching that modifications at these positions modulate both affinity and subtype selectivity [1].

GPCR Pharmacology Bradykinin Receptor Pain and Inflammation

Differentiation from 4-Bromo Isomer in Synthetic Accessibility and Crystallinity for Procurement Decisions

The ortho-bromo substitution in CAS 333746-98-8 uses 2-bromobenzoic acid or 2-bromobenzoyl chloride as the acylation reagent in the final amide bond-forming step, whereas the 4-bromo isomer requires 4-bromobenzoyl chloride . Both isomers share the same molecular formula (C₁₈H₁₅BrN₄O₄S; MW 463.3) and are available from screening compound suppliers such as SPECS, but the ortho isomer may exhibit different solid-state properties (melting point, crystallinity) due to the intramolecular steric interaction between the ortho-bromine and the amide carbonyl, which can affect DMSO solubility and long-term storage stability .

Synthetic Chemistry Compound Procurement Solid-State Properties

Structural Differentiation from Carboxy-Analog Phthalylsulfapyridazine: Implications for Target Engagement

A structurally distinct but scaffold-related compound, 2-({4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid (phthalylsulfapyridazine, CAS 13010-46-3), shares the identical methoxypyridazinyl-sulfamoyl-phenyl core but replaces the ortho-bromo substituent with an ortho-carboxylic acid group . This substitution fundamentally alters the compound's ionization state at physiological pH (carboxylic acid pKa ~4–5, anionic at pH 7.4 versus the neutral bromine substituent), resulting in drastically different membrane permeability and protein binding profiles . Phthalylsulfapyridazine is a known sulfonamide antibiotic prodrug, whereas the brominated analog is primarily explored as a bradykinin B1 receptor antagonist lead [1]. The divergence in both physicochemical behavior and biological target space between these two compounds sharing the same core scaffold illustrates why procurement must be guided by the specific substituent rather than scaffold similarity alone.

Structure-Activity Relationship Antimicrobial Chemistry Drug Repurposing

Evidence-Based Research and Industrial Application Scenarios for 2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide (CAS 333746-98-8)


Bradykinin B1 Receptor Antagonist Screening and In Vitro Pharmacological Profiling

The compound's structural membership in the phenylsulfamoyl benzamide class of bradykinin B1 receptor antagonists, as defined by US Patent 8,481,527 B2, makes it suitable as a screening probe for B1 receptor binding and functional assays [1]. Its ortho-bromo substitution and computed XLogP3 of 2.5 distinguish it physicochemically from the more lipophilic 4-bromo isomer, potentially offering advantages in aqueous assay compatibility and reduced non-specific binding [2]. Researchers should confirm B1 affinity and B1/B2 selectivity experimentally, using the patent-disclosed assay conditions as a methodological reference point.

Structure-Activity Relationship (SAR) Studies on Halogen Positional Isomers in the Phenylsulfamoyl Benzamide Series

The availability of both the 2-bromo (ortho) and 4-bromo (para) isomers from commercial suppliers enables systematic head-to-head comparison of halogen position effects on target affinity, selectivity, metabolic stability, and permeability within the same core scaffold [1]. This compound can serve as the ortho-substituted member of a halogen positional scanning set, where the 0.6 log unit difference in predicted XLogP3 relative to the para isomer provides a testable hypothesis for structure-property relationship (SPR) studies [2].

Medicinal Chemistry Hit Expansion and Lead Optimization Starting Point

As a commercially available screening compound with a defined chiral-free structure (zero stereocenters) and favorable computed drug-likeness metrics (MW 463.3, XLogP3 2.5, rotatable bonds 6, HBD 2, HBA 7), this compound represents a synthetically tractable starting point for medicinal chemistry optimization [1]. The ortho-bromine provides a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification at this position to explore SAR [1]. The methoxypyridazine terminus can be independently modified to probe heterocycle SAR.

Negative Control or Selectivity Counter-Screen for Sulfonamide Antibacterial Programs

Because the structurally related compound phthalylsulfapyridazine (CAS 13010-46-3) is a known sulfonamide antibacterial agent targeting the folate biosynthesis pathway, this brominated analog — which lacks the carboxylic acid prodrug moiety and is directed toward a mammalian GPCR target — can serve as a selectivity control compound in antimicrobial screening cascades to differentiate folate-dependent antibacterial activity from off-target effects mediated by the sulfamoylphenyl core [1][2].

Quote Request

Request a Quote for 2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.